molecular formula C12H13F5 B2500773 4-tert-Butylpentafluoroethylbenzene CAS No. 1092349-84-2

4-tert-Butylpentafluoroethylbenzene

Cat. No.: B2500773
CAS No.: 1092349-84-2
M. Wt: 252.228
InChI Key: VMUFPPKNBTYSBF-UHFFFAOYSA-N
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Description

4-tert-Butylpentafluoroethylbenzene is a useful research compound. Its molecular formula is C12H13F5 and its molecular weight is 252.228. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Properties 4-tert-Butylpentafluoroethylbenzene derivatives have been utilized in the synthesis of polymers, particularly polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polymers exhibit high thermal stability, high glass transition temperatures, and are noncrystalline, making them soluble in a variety of solvents. They form transparent, flexible, and tough films, useful for various applications due to their inherent properties (Hsiao et al., 2000).

Catalysis in Organic Synthesis In organic synthesis, compounds like substituted pentafluorobenzenes, including this compound derivatives, have been used in the synthesis of diaryl sulfides. These compounds show significant reactivity and specificity in the presence of rhodium catalysts, making them valuable in the preparation of various organic compounds (Arisawa et al., 2012).

Iron Phthalocyanine Synthesis for Oxidation Catalysis Derivatives like 4-tert-Butylbenzenesulfonamide, related to this compound, have been incorporated into iron phthalocyanine structures. These complexes demonstrate high stability and effectiveness in the oxidation of organic compounds, notably in the transformation of cyclohexene to allylic ketones (Işci et al., 2014).

Material Science and Engineering In the field of material science, derivatives are used to develop polyimides with low dielectric constants and high organosolubility. Introducing tert-butyl side groups into these compounds increases interchain distance and decreases intermolecular forces, leading to materials with desirable electronic properties and high thermal stability (Chern & Tsai, 2008).

Properties

IUPAC Name

1-tert-butyl-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F5/c1-10(2,3)8-4-6-9(7-5-8)11(13,14)12(15,16)17/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUFPPKNBTYSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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